2-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid
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Overview
Description
2-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid is a synthetic compound that has garnered significant attention in scientific research due to its unique chemical structure and potential applications. This compound is a derivative of branched-chain amino acids and features a benzamido group and a chlorophenyl group, which contribute to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzoyl chloride with glycine, followed by the reaction of the resulting product with N-Boc-3-aminocrotonic acid. The final product is obtained by removing the N-Boc group through acid hydrolysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamido or chlorophenyl derivatives.
Scientific Research Applications
2-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as diabetes and obesity due to its effects on glucose metabolism and insulin sensitivity.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid is not fully understood. it is believed to work by activating the mTOR signaling pathway, which plays a crucial role in regulating protein synthesis and cell growth. Additionally, it may stimulate the activity of the enzyme AMP-activated protein kinase (AMPK), which is involved in regulating cellular energy metabolism.
Comparison with Similar Compounds
Similar Compounds
N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]alanine: Another synthetic amino acid with similar structural features.
3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: Shares the chlorophenyl group and has been studied for its antiproliferative activity.
Uniqueness
2-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to activate the mTOR pathway and stimulate AMPK activity sets it apart from other similar compounds.
Properties
IUPAC Name |
2-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c1-14(2)12-19(22(28)29)25-21(27)18(13-15-8-10-17(23)11-9-15)24-20(26)16-6-4-3-5-7-16/h3-11,13-14,19H,12H2,1-2H3,(H,24,26)(H,25,27)(H,28,29)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAORSCWMXCIWTC-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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